molecular formula C19H20N2O4 B3727032 N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide

N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide

Cat. No. B3727032
M. Wt: 340.4 g/mol
InChI Key: JRECZKUNBGGQNK-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide, also known as AHMA, is a synthetic compound that has been studied for its potential use in various scientific research applications. AHMA is a hydrazone derivative that has been synthesized through a simple and efficient method.

Mechanism of Action

The mechanism of action of N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide is not fully understood. However, several studies have suggested that N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide induces cell cycle arrest and apoptosis in cancer cells by targeting the mitochondrial pathway. N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide has been shown to increase the production of reactive oxygen species (ROS), which leads to the activation of caspase-9 and caspase-3, resulting in apoptosis.
Biochemical and Physiological Effects:
N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide has been shown to have anti-inflammatory and antioxidant activity. N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide is its simple and efficient synthesis method. N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide is also a stable compound that can be easily stored and transported. However, one of the limitations of N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for further research on N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide. One direction is to investigate the potential use of N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the use of N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide in combination with other anticancer agents to enhance its anticancer activity. Additionally, further studies are needed to fully understand the mechanism of action of N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide and its biochemical and physiological effects.
Conclusion:
In conclusion, N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide is a synthetic compound that has been studied for its potential use in various scientific research applications. N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide has been synthesized through a simple and efficient method and has shown promising anticancer activity against various cancer cell lines. N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide has several biochemical and physiological effects, including anti-inflammatory and antioxidant activity. While there are some limitations to the use of N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide in lab experiments, there are several future directions for further research on this compound.

Scientific Research Applications

N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide has been studied for its potential use in various scientific research applications. One of the most promising applications of N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide is its use as an anticancer agent. Several studies have shown that N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-(3-allyl-2-hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.

properties

IUPAC Name

N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-3-7-14-8-6-9-15(19(14)23)12-20-21-18(22)13-25-17-11-5-4-10-16(17)24-2/h3-6,8-12,23H,1,7,13H2,2H3,(H,21,22)/b20-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRECZKUNBGGQNK-UDWIEESQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NN=CC2=CC=CC(=C2O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=CC(=C2O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-(2-methoxyphenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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